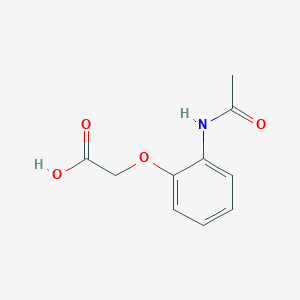

2-(2-Acetamidophenoxy)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-acetamidophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAVGVSUKFCXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939261 | |

| Record name | {2-[(1-Hydroxyethylidene)amino]phenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798-12-5 | |

| Record name | 2-[2-(Acetylamino)phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC38179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC37054 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {2-[(1-Hydroxyethylidene)amino]phenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(2-Acetamidophenoxy)acetic acid

CAS Number: 1798-12-5 Synonyms: [2-(acetylamino)phenoxy]acetic acid

This technical guide provides a comprehensive overview of 2-(2-Acetamidophenoxy)acetic acid, consolidating available data on its physicochemical properties, a proposed synthetic route, and an exploration of its potential biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

This compound is a solid organic compound.[1] While extensive experimental data is not publicly available, key computed and vendor-supplied properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1798-12-5 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | [2] |

| Physical Form | Solid | [1] |

| InChI Key | FXAVGVSUKFCXDK-UHFFFAOYSA-N | [1] |

| Purity | ~95% (as supplied by vendors) | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Table 2: Safety and Hazard Information

| Identifier | Description | Source |

| Pictogram | GHS07 (Exclamation mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P305+P351+P338 |

Synthesis and Characterization

Proposed Synthetic Workflow

References

Technical Guide: 2-(2-Acetamidophenoxy)acetic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(2-Acetamidophenoxy)acetic acid, a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. This guide details its physicochemical properties, provides a step-by-step experimental protocol for its synthesis, and outlines its relevance in the broader context of drug discovery. All quantitative data are presented in a structured format for clarity and ease of comparison.

Physicochemical Properties

This compound is a solid organic compound. Its key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 209.20 g/mol | |

| Molecular Formula | C₁₀H₁₁NO₄ | |

| CAS Number | 1798-12-5 | |

| Melting Point | 134–138 °C | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the nitration of a precursor, followed by reduction, and subsequent acylation. The following is a representative experimental protocol.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2-Nitrophenoxy)acetic acid

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-phenoxyacetic acid to a mixture of concentrated nitric acid and sulfuric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain 2-(2-nitrophenoxy)acetic acid.

Step 2: Synthesis of 2-(2-Aminophenoxy)acetic acid

-

Dissolve the 2-(2-nitrophenoxy)acetic acid from the previous step in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 2-(2-aminophenoxy)acetic acid.

Step 3: Synthesis of this compound

-

Suspend 2-(2-aminophenoxy)acetic acid in water.

-

Add acetic anhydride to the suspension.

-

Stir the mixture vigorously at room temperature. The product will begin to precipitate.

-

Continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Biological and Pharmaceutical Relevance

While this compound itself is not a therapeutic agent, the phenoxyacetic acid scaffold is a common feature in a variety of biologically active molecules.[2] Derivatives of this core structure have been investigated for a range of pharmacological activities.

Signaling Pathway Context

Derivatives of phenoxyacetic acid have been notably developed as selective inhibitors of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can exert anti-inflammatory effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

The general mechanism of action for COX-2 inhibition is depicted in the following signaling pathway diagram.

Caption: General signaling pathway of COX-2 inhibition.

It is important to note that while this pathway is relevant for many derivatives, the specific biological activity and mechanism of action for this compound itself would require further dedicated investigation. Its primary role in the current scientific landscape is that of a versatile chemical intermediate.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Acetamidophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2-(2-Acetamidophenoxy)acetic acid. The information is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a synthetic organic compound belonging to the phenoxyacetic acid class. Its chemical structure consists of a phenyl ring substituted with an acetamido group and an acetic acid moiety linked via an ether bond.

Chemical Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1798-12-5 | |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | N/A |

| SMILES | CC(=O)NC1=CC=CC=C1OCC(=O)O | [1] |

| InChI | InChI=1S/C10H11NO4/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | [1] |

-

¹H NMR: Expected signals would include aromatic protons, a singlet for the methylene protons of the acetic acid group, a singlet for the methyl protons of the acetamido group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Expected signals would include those for the aromatic carbons, the carbonyl carbons of the amide and carboxylic acid, the methylene carbon, and the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, C=O stretches for both the carboxylic acid and the amide, and C-O ether stretching.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.[1]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of structurally related compounds, such as 2-{[2-(2-oxo-1-azacycloalk-1-yl)acetamido]phenoxy}acetic acids.[2][3] This suggested pathway involves a multi-step process, which can be logically represented as follows:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-(2-Nitrophenoxy)acetic Acid This step would likely follow a standard electrophilic aromatic substitution reaction. While a specific protocol for phenoxyacetic acid is not available, the general procedure involves the careful addition of a nitrating agent (a mixture of nitric acid and sulfuric acid) to phenoxyacetic acid at a controlled temperature.

Step 2: Synthesis of 2-(2-Aminophenoxy)acetic Acid The nitro group of 2-(2-nitrophenoxy)acetic acid can be reduced to an amine using various established methods. A common and efficient method is catalytic hydrogenation, where the nitro compound is reacted with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Step 3: Synthesis of this compound The final step is the acetylation of the amino group of 2-(2-aminophenoxy)acetic acid. This can be achieved by reacting the amine with an acetylating agent such as acetic anhydride or acetyl chloride.[4] Alternatively, direct acetylation with acetic acid at elevated temperatures could be a possibility, though it may be less efficient.[5]

Potential Biological Activities and Experimental Protocols

While there is limited direct research on the biological activities of this compound, studies on structurally similar phenoxyacetic acid derivatives suggest potential antiproliferative and antibacterial properties.[6] The following sections outline the experimental protocols that could be employed to investigate these activities.

Antiproliferative Activity

The potential of this compound to inhibit cell growth can be assessed using the MTT assay.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[7][8]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).[7]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[3][9]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[3][9]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.

Mechanism of Action: Cell Cycle Analysis and Apoptosis

Should this compound exhibit antiproliferative activity, further investigation into its mechanism of action would be warranted. This could involve assessing its effects on the cell cycle and its ability to induce apoptosis.

Figure 2: Logical workflow for investigating the biological activity of this compound.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with this compound for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[10]

-

Staining: Stain the cells with a fluorescent DNA-binding dye such as propidium iodide (PI). RNase treatment is necessary to prevent staining of RNA.[11]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells, which corresponds to their DNA content.[10]

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.[11]

Experimental Protocol: Caspase Activity Assay

-

Cell Lysis: Treat cells with the compound, then lyse the cells to release their contents, including caspases.[12][13]

-

Substrate Addition: Add a specific fluorogenic or colorimetric caspase substrate (e.g., containing the DEVD sequence for caspase-3/7) to the cell lysate.[2][12]

-

Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspases.

-

Detection: Measure the resulting fluorescent or colorimetric signal, which is proportional to the caspase activity.[12][13]

Potential Signaling Pathway Involvement

While no direct evidence links this compound to specific signaling pathways, the structurally related acetic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway in some contexts.[14][15] Future research could explore whether this compound or its metabolites have any effect on this or other relevant signaling pathways.

Figure 3: Simplified diagram of the AMPK signaling pathway potentially influenced by acetic acid.

Antibacterial Activity

The potential antibacterial activity of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard).[16][17]

-

Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.[16]

-

Inoculation: Inoculate each well with the bacterial suspension.[17][18]

-

Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 16-20 hours at 37°C).[14][19]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]

Conclusion

This technical guide provides a foundational understanding of this compound, including its chemical structure, a proposed synthetic route, and potential biological activities with corresponding experimental protocols. While specific experimental data for this compound is currently limited in the public domain, the information presented here, based on analogous compounds, offers a solid starting point for researchers and drug development professionals interested in exploring its therapeutic potential. Further investigation is required to fully elucidate its synthesis, characterize its physicochemical properties, and determine its biological efficacy and mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Acetylation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cell wall dynamics modulate acetic acid-induced apoptotic cell death of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. rsc.org [rsc.org]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Biological Function of Acetic Acid-Improvement in Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigation of the acetic acid stress response in Saccharomyces cerevisiae with mutated H3 residues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2-(2-Acetamidophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-(2-Acetamidophenoxy)acetic acid (CAS No: 1798-12-5). The information is structured to be a practical resource for laboratory and development settings, with detailed experimental protocols and a summary of known quantitative data.

Core Physical and Chemical Properties

This compound is a synthetic organic compound belonging to the phenoxyacetic acid family. Its structure, featuring a carboxylic acid group and an acetamido moiety, dictates its physicochemical behavior, including its acidity, polarity, and potential for hydrogen bonding.

Data Presentation: Summary of Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that while some properties are well-defined, others are based on computational predictions and experimental data may not be readily available in published literature.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | - | - |

| Molecular Weight | 209.20 g/mol | Experimental | Sigma-Aldrich[1] |

| Melting Point | Not available | - | LookChem[2] |

| Boiling Point | 426.1 °C at 760 mmHg | Calculated | LookChem[2] |

| logP (Octanol/Water) | 0.7 | Predicted (XlogP) | PubChem |

| pKa | Not available | - | - |

| Solubility | Not available | - | LookChem[2] |

Experimental Protocols for Property Determination

This section provides detailed methodologies for the experimental determination of the key physical properties, compiled from standard laboratory practices.

The melting point is a critical indicator of a compound's purity. The capillary method is a standard and widely used technique.

-

Principle: A small, powdered sample of the solid is heated slowly in a capillary tube. The temperature range from the first sign of melting (onset) to the complete liquefaction of the solid is recorded as the melting point range. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer or digital temperature probe.

-

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder until a 1-2 mm column of the sample is packed into the sealed end.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

-

Solubility is determined by creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

-

Principle: An excess amount of the solute is mixed with a specific volume of a solvent (e.g., water, ethanol, DMSO) and agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the supernatant is then measured.

-

Apparatus: Constant temperature shaker or water bath, centrifuge, analytical balance, volumetric flasks, and a suitable analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vial is placed in a constant temperature shaker (e.g., at 25°C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is centrifuged at high speed to pellet the undissolved solid.

-

Analysis: A precise aliquot of the clear supernatant is carefully removed, diluted as necessary, and its concentration is determined using a pre-calibrated analytical method such as UV-Vis spectrophotometry or HPLC. The solubility is expressed in units such as mg/mL or mol/L.

-

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the primary acidic proton is on the carboxylic acid group. Potentiometric titration is a common method for pKa determination.

-

Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized ([acid] = [conjugate base]).

-

Apparatus: Calibrated pH meter with an electrode, burette, magnetic stirrer, and a titration vessel.

-

Procedure:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture like water-methanol) to a known concentration (e.g., 1 mM). The ionic strength is kept constant using an inert salt like KCl.[2]

-

Titration: The solution is placed in the titration vessel, and the pH electrode is immersed. The solution is stirred continuously. A standardized solution of 0.1 M NaOH is added in small, precise increments from the burette.

-

Data Collection: The pH is recorded after each addition of titrant, allowing the system to stabilize.

-

Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The pKa can be determined from the inflection point of this sigmoid curve or more accurately as the pH at the half-equivalence point.

-

The partition coefficient (logP) quantifies the lipophilicity of a compound by measuring its differential solubility in a biphasic system of n-octanol and water.

-

Principle: The compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other. After equilibration, the concentration of the compound in each phase is measured. The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

-

Apparatus: Separation funnel or vials, mechanical shaker or rotator, centrifuge, and a suitable analytical instrument (e.g., HPLC-UV).

-

Procedure:

-

System Preparation: Equal volumes of n-octanol and water (or a buffer like PBS, pH 7.4, for logD determination) are mixed and shaken vigorously to mutually saturate the phases. The phases are then separated.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (or added as a stock solution). The two phases are then combined in a vial and agitated for several hours to allow the compound to partition between them until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure a clean separation of the two layers.

-

Analysis: A sample is taken from each phase, and the concentration of the compound is accurately measured using a suitable analytical technique.

-

Calculation: The logP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

-

Mandatory Visualization: Synthesis Workflow

The most common and logical synthesis route for this compound involves a Williamson ether synthesis. The following diagram illustrates this experimental workflow.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Solubility Profile of 2-(2-Acetamidophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility characteristics of 2-(2-Acetamidophenoxy)acetic acid (CAS: 1798-12-5). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a theoretical solubility profile derived from the compound's chemical structure. Furthermore, it offers detailed, standardized experimental protocols to enable researchers to determine precise thermodynamic solubility. This guide is intended to be a foundational resource for professionals in drug development and chemical research, facilitating formulation studies, and ensuring data reliability for this compound.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and chemical research.[1] A thorough understanding of its solubility is critical for its handling, formulation, and biological assessment. Solubility influences key parameters such as bioavailability, dissolution rate, and the design of effective delivery systems. This document outlines the predicted solubility based on first principles of physical organic chemistry and provides a robust experimental methodology for its quantitative determination.

Predicted Solubility Profile

The solubility of this compound is governed by its functional groups: a carboxylic acid, an amide, a phenyl ring, and an ether linkage. The carboxylic acid group is acidic, suggesting that its aqueous solubility will be highly dependent on pH. The presence of polar groups capable of hydrogen bonding (amide, carboxylic acid) indicates likely solubility in polar organic solvents. The aromatic phenyl ring introduces a hydrophobic character, which will influence its solubility in non-polar environments.

Based on these structural features, a qualitative solubility profile is predicted below.

Data Presentation: Predicted Qualitative Solubility

| Solvent Class | Solvent Example(s) | Predicted Solubility | Justification |

| Aqueous | Water (neutral pH) | Sparingly Soluble | The hydrophobic phenyl ring and the relatively large carbon backbone limit solubility. The polar groups (carboxylic acid, amide) provide some affinity for water, but not enough to overcome the non-polar regions. |

| Aqueous Acid (e.g., pH 2) | Sparingly Soluble | At a pH well below the pKa of the carboxylic acid, the molecule will be in its neutral, protonated form, which is less soluble in water. | |

| Aqueous Base (e.g., pH 9) | Soluble | At a pH above the pKa of the carboxylic acid, the molecule will be deprotonated to form a carboxylate salt. This ionic form is significantly more polar and thus more soluble in water.[2] | |

| Polar Protic Organic | Methanol, Ethanol | Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and amide functional groups of the molecule. |

| Polar Aprotic Organic | DMSO, DMF, Acetone | Soluble | These solvents can accept hydrogen bonds and have high polarity, which allows for effective solvation of the polar functional groups in the molecule. DMSO is often a very good solvent for compounds of this type. |

| Non-polar Organic | Hexane, Toluene | Insoluble | The high polarity of the carboxylic acid and amide groups makes the molecule incompatible with non-polar solvents. The energy required to break the intermolecular hydrogen bonds of the solute is not compensated by solute-solvent interactions. |

Experimental Protocols

To obtain precise quantitative data, the following experimental protocol for determining thermodynamic (equilibrium) solubility is recommended. The shake-flask method is considered the gold-standard for this purpose.[3][4]

Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature and pH.

Principle: An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.[5]

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., deionized water, phosphate buffers of various pH, methanol, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks with screw caps

Equipment:

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, made of a material compatible with the solvent)

-

A validated analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment.

-

Add a known volume of the desired solvent or buffer to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.[6]

-

-

Sample Separation and Filtration:

-

After equilibration, remove the vials from the shaker and allow them to stand, permitting the excess solid to settle.

-

For better separation, centrifuge the vials at a high speed to pellet the undissolved solid.[3]

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any microscopic, undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

Calculation:

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the solubility in the original solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Diagram 2: pH-Dependent Solubility Relationship

Caption: Logical flow of pH-dependent solubility for an acidic compound.

References

The Elusive Mechanism: A Technical Overview of 2-(2-Acetamidophenoxy)acetic Acid and its Derivatives

Disclaimer: Direct research on the specific mechanism of action for 2-(2-Acetamidophenoxy)acetic acid is not extensively available in the public domain. This technical guide, therefore, provides an in-depth overview of the known mechanisms of action for structurally related phenoxyacetic acid derivatives. The information presented here is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the potential pharmacological activities of this class of compounds.

Introduction to Phenoxyacetic Acid Derivatives

Phenoxyacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] These compounds have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, antifungal, and antioxidant agents.[1] The core structure, consisting of a phenoxy group linked to an acetic acid moiety, allows for diverse chemical modifications, leading to a wide array of pharmacological profiles. This guide will explore the primary mechanisms of action identified for various derivatives of this compound.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Several derivatives of 2-(2-phenoxyacetamido)benzamide, which are structurally related to this compound, have demonstrated significant antiproliferative activity. The primary mechanism underlying their anticancer effect involves the induction of apoptosis and cell cycle arrest.

Signaling Pathway

The proposed signaling pathway for the anticancer activity of these derivatives in cancer cells, such as the K562 human chronic myelogenous leukemia cell line, involves the activation of caspases, which are key mediators of apoptosis.[2][3] This leads to a halt in the G0/G1 phase of the cell cycle, preventing cancer cell proliferation.[2][3]

Quantitative Data

The antiproliferative activity of these compounds has been quantified through IC50 values, representing the concentration required to inhibit 50% of cell growth.

| Compound | Cell Line | IC50 (µM) |

| 2-(2-Phenoxyacetamido)benzamide Derivatives | K562 | Varies by derivative |

Experimental Protocols

In Vitro Antiproliferative Activity Assay:

-

Cell Culture: Human chronic myelogenous leukemia (K562) cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized compounds. A reference compound, such as colchicine, is used as a positive control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assessment: Cell viability is determined using a suitable assay, such as the Sulforhodamine B (SRB) assay, which measures cell protein content.

-

Data Analysis: The percentage of growth inhibition is calculated, and IC50 values are determined from dose-response curves.

Anti-inflammatory Activity: Selective COX-2 Inhibition

A significant area of research for phenoxyacetic acid derivatives has been their potential as selective cyclooxygenase-2 (COX-2) inhibitors.[4][5] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.[4][5]

Signaling Pathway

By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins (like PGE2) and cytokines (like TNF-α) without significantly affecting the COX-1 isoform, which is involved in maintaining the gastric mucosa. This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data

The COX-2 inhibitory activity and selectivity of these derivatives have been determined through in vitro enzyme assays.

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |

| Derivative 5d | 0.06 - 0.09 | >10 | 111.53 - 133.34 |

| Derivative 5f | 0.06 - 0.09 | >10 | 111.53 - 133.34 |

| Derivative 7b | 0.06 - 0.09 | >10 | Not specified |

| Celecoxib (Reference) | 0.05 ± 0.02 | 14.93 ± 0.11 | 298.6 |

Data adapted from a study on novel phenoxy acetic acid derivatives.[4]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay:

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Incubation: The enzymes are pre-incubated with various concentrations of the test compounds in a buffer solution containing necessary co-factors.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid.

-

PGE2 Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is calculated, and IC50 values for both COX-1 and COX-2 are determined to assess potency and selectivity.

Other Potential Mechanisms and Biological Activities

The phenoxyacetic acid scaffold has been associated with a variety of other biological activities, suggesting multiple potential mechanisms of action.

-

Antibacterial and Antifungal Activity: Various derivatives have shown activity against different strains of bacteria and fungi.[1]

-

Antioxidant Activity: Some compounds have demonstrated radical scavenging properties in assays such as the DPPH assay.[1]

-

Prostacyclin Agonism: A structurally complex derivative containing a phenoxyacetic acid moiety has been identified as a partial agonist of prostacyclin receptors, leading to the inhibition of platelet aggregation through the elevation of intracellular cAMP levels.[6]

Conclusion

While the specific mechanism of action for this compound remains to be fully elucidated, the research on its structural analogs provides a strong foundation for future investigations. The diverse pharmacological activities observed for phenoxyacetic acid derivatives, particularly their anticancer and anti-inflammatory properties, highlight the potential of this chemical scaffold in drug discovery. Further research is warranted to explore the precise molecular targets and signaling pathways of this compound to unlock its therapeutic potential. The experimental protocols and data presented in this guide offer a starting point for such endeavors.

References

- 1. jetir.org [jetir.org]

- 2. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Scientific Exploration of 2-(2-Acetamidophenoxy)acetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Acetamidophenoxy)acetic acid, a notable derivative of phenoxyacetic acid. While a singular "discovery" event is not prominently documented in scientific literature, its synthesis and investigation are rooted in the broader exploration of phenoxyacetic acid scaffolds for therapeutic applications. This document details the plausible synthetic pathways, physicochemical properties, and potential biological significance of this compound, drawing from established methodologies for related analogues. It serves as a foundational resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, structured data, and visual representations of relevant chemical and biological processes.

Introduction

Phenoxyacetic acid and its derivatives represent a significant class of compounds in medicinal chemistry, known for a wide array of biological activities. The structural motif of an aryloxyacetic acid has been a cornerstone in the development of various therapeutic agents. The exploration of substituted phenoxyacetic acids, such as this compound, is a logical progression in the quest for novel molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The introduction of an acetamido group at the ortho position of the phenoxy ring can significantly influence the molecule's electronic and steric properties, potentially modulating its interaction with biological targets. This guide focuses on the synthesis, characterization, and potential biological context of this compound, providing a technical framework for its further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and formulation in research and development settings.

| Property | Value | Source |

| CAS Number | 1798-12-5 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | FXAVGVSUKFCXDK-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)NC1=CC=CC=C1OCC(=O)O | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the acetylation of 2-aminophenol, followed by etherification with an appropriate haloacetic acid derivative. The following represents a plausible and commonly employed synthetic route.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 2-Acetamidophenol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol in glacial acetic acid.

-

Acetylation: Slowly add acetic anhydride to the solution. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and pour it into ice-cold water to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-acetamidophenol.

Step 2: Synthesis of this compound

-

Reaction Setup: In a three-necked flask fitted with a reflux condenser, dropping funnel, and a mechanical stirrer, dissolve the synthesized 2-acetamidophenol in a suitable solvent such as dimethylformamide (DMF).

-

Base Addition: Add a base, for instance, anhydrous potassium carbonate (K₂CO₃), to the solution.[3]

-

Etherification: Add a solution of ethyl bromoacetate dropwise to the reaction mixture at room temperature.[3]

-

Reaction Progression: Stir the mixture for several hours, maintaining the temperature and monitoring the reaction by TLC.[3]

-

Hydrolysis: Upon completion of the ester formation, add a solution of sodium hydroxide in methanol to hydrolyze the ester.[3]

-

Acidification and Isolation: After hydrolysis, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude this compound.

-

Purification: Filter the solid, wash thoroughly with water, and purify by recrystallization to obtain the final product.

Synthesis Workflow Diagram

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are not extensively reported, the broader class of phenoxyacetic acid derivatives has been investigated for various therapeutic effects, including anti-inflammatory, antibacterial, and enzyme inhibitory activities.[4][5] For instance, derivatives of phenoxyacetic acid have been explored as selective COX-2 inhibitors, suggesting a role in modulating inflammatory pathways.[3][5]

Acetic acid itself has been shown to influence cellular metabolism through signaling pathways such as the AMP-activated protein kinase (AMPK) pathway.[6][7] The activation of AMPK can lead to the regulation of lipid metabolism, highlighting a potential area of investigation for acetic acid derivatives.[6][7] Furthermore, acetic acid has been implicated in inducing apoptotic cell death in yeast by affecting MAPK signaling pathways, specifically the cell wall integrity pathway.[8]

Generalized Signaling Pathway for Acetic Acid Derivatives

The following diagram illustrates a generalized signaling pathway that could be influenced by acetic acid and its derivatives, based on current literature. It is important to note that this is a hypothetical model for this compound and requires experimental validation.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that would be critical in the characterization and evaluation of this compound. Researchers should aim to generate such data in their investigations.

| Data Type | Parameter | Expected Value/Range |

| Synthesis | Yield (%) | > 70% (literature on analogues suggests good yields) |

| Melting Point (°C) | To be determined experimentally | |

| Spectroscopy | ¹H NMR (δ, ppm) | Characteristic peaks for aromatic, methylene, and methyl protons |

| ¹³C NMR (δ, ppm) | Characteristic peaks for carbonyl, aromatic, and aliphatic carbons | |

| Mass Spec (m/z) | [M+H]⁺ or [M-H]⁻ corresponding to 210.06 | |

| Biological Activity | IC₅₀ (µM) | To be determined for specific targets (e.g., COX-2, Aminopeptidase M) |

Conclusion and Future Directions

This compound presents an interesting molecule within the broader class of phenoxyacetic acid derivatives. While its specific discovery and biological profile are yet to be fully elucidated in dedicated studies, the established synthetic routes and the known activities of related compounds provide a strong foundation for future research. This technical guide offers a comprehensive starting point for scientists and researchers, outlining the necessary protocols and conceptual frameworks to explore its potential.

Future investigations should focus on:

-

Optimized Synthesis and Characterization: Detailed spectroscopic and crystallographic analysis to confirm its structure.

-

In-depth Biological Screening: Evaluation against a panel of relevant biological targets, including enzymes and receptors implicated in inflammation and metabolic diseases.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of further analogues to identify key structural features for desired biological activity.

By systematically addressing these areas, the scientific community can fully uncover the potential of this compound as a lead compound in drug discovery and a valuable tool for chemical biology.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. jetir.org [jetir.org]

- 5. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetic Acid Influences BRL-3A Cell Lipid Metabolism via the AMPK Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetic acid activates the AMP-activated protein kinase signaling pathway to regulate lipid metabolism in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell wall dynamics modulate acetic acid-induced apoptotic cell death of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Acetamidophenoxy)acetic Acid and Its Derivatives

This technical guide provides a comprehensive overview of 2-(2-Acetamidophenoxy)acetic acid and its derivatives, with a focus on their synthesis, chemical properties, and biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a derivative of phenoxyacetic acid, a class of compounds with a wide range of biological activities.[1] The core structure consists of a phenoxyacetic acid moiety with an acetamido group at the ortho position of the benzene ring.

Table 1: Physicochemical Properties of 2-(2-Acetamidophenyl)acetic acid (Isomer)

| Property | Value | Source |

| Molecular Formula | C10H11NO3 | PubChem |

| Molecular Weight | 193.20 g/mol | PubChem |

| IUPAC Name | 2-(2-acetamidophenyl)acetic acid | PubChem |

| CAS Number | 103205-34-1 | PubChem |

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound, specifically 2-(2-phenoxyacetamido)benzamides, has been described in the literature.[4][5] The general synthetic scheme involves the reaction of an appropriate acid chloride with an aminobenzamide in pyridine.

Experimental Protocol: Synthesis of 2-(2-phenoxyacetamido)benzamides [4]

-

Preparation of Acid Chlorides: The corresponding phenoxyacetic acid is treated with thionyl chloride to yield the crude acid chloride.

-

Amidation Reaction: A mixture of the appropriate acid chloride and a substituted 2-aminobenzamide in pyridine is stirred in an ice bath to yield the final 2-(2-phenoxyacetamido)benzamide derivative.

Biological Activity and Mechanism of Action

Derivatives of this compound have shown significant biological activity, particularly as antiproliferative agents.

Several novel 2-(2-phenoxyacetamido)benzamides were evaluated for their in vitro antiproliferative activity against the K562 human chronic myelogenous leukemia cell line.[4][5] The most active compounds were further tested against a panel of 60 human tumor cell lines.

Table 2: In Vitro Antiproliferative Activity of Selected 2-(2-Phenoxyacetamido)benzamides against K562 Cells [4]

| Compound | R | R1 | % Growth Inhibition at 10 µM | IC50 (µM) |

| 17a | H | H | >50 | 2.5 |

| 17b | F | H | <50 | >10 |

| 17c | Cl | H | >50 | 1.8 |

| 17d | Br | H | >50 | 1.5 |

| 17e | I | H | >50 | 1.2 |

| 17f | CH3 | H | <50 | >10 |

| 17g | OCH3 | H | <50 | >10 |

| 17h | NO2 | H | >50 | 0.8 |

The most active compounds were found to induce cell cycle arrest in the G0/G1 phase and promote apoptosis in K562 cells.[4][5] This apoptotic process was mediated by the activation of caspases.

Experimental Protocol: Cell Cycle Analysis [4]

-

Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin-streptomycin.

-

Compound Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.

-

Staining: Cells are harvested, washed with PBS, and fixed in 70% ethanol. The fixed cells are then stained with a solution containing propidium iodide and RNase.

-

Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the cell cycle distribution.

Experimental Protocol: Apoptosis Assay (Caspase Activation) [4]

-

Cell Treatment: K562 cells are treated with the test compounds for 24 hours.

-

Protein Extraction: Total protein is extracted from the treated cells.

-

Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane is then probed with primary antibodies against pro-caspase 3 and β-actin, followed by a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.

Other Biological Activities of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid derivatives are a versatile class of compounds with a broad spectrum of reported biological activities, including:

-

Antibacterial Activity: Certain phenoxyacetic acid derivatives have demonstrated antibacterial activity against various strains of bacteria.[1] For instance, 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid showed good activity against M. smegmatis.[1]

-

Anti-inflammatory Activity: Some derivatives have been investigated as selective COX-2 inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

-

Platelet Aggregation Inhibition: A structurally novel phenoxyacetic acid derivative, BMY 42393, acts as a prostacyclin partial agonist, inhibiting platelet aggregation by elevating cAMP levels.[8]

This guide highlights the therapeutic potential of this compound and its derivatives, particularly in the realm of oncology. Further research into the synthesis of novel analogs and a deeper understanding of their mechanisms of action could lead to the development of new and effective therapeutic agents.

References

- 1. jetir.org [jetir.org]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Herbicidal Potential of 2-(2-Acetamidophenoxy)acetic Acid: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Acetamidophenoxy)acetic acid, a synthetic chemical compound, has primarily been investigated for its biological activity as a herbicide. Belonging to the phenoxyacetic acid class of compounds, it is structurally related to well-known synthetic auxins used in agriculture for broadleaf weed control. This technical guide provides a comprehensive overview of the available scientific information regarding the biological activity of this compound, with a focus on its herbicidal properties, mechanism of action, and available toxicological data.

Herbicidal Activity and Mechanism of Action

The primary biological effect of this compound is its activity as a plant growth regulator, specifically mimicking the natural plant hormone auxin.[1] Synthetic auxins, when applied to susceptible plants, disrupt normal growth processes, leading to uncontrolled cell division and elongation, epinasty (twisting of stems and petioles), and ultimately, plant death. This mode of action is characteristic of phenoxyacetic acid herbicides.[2][3]

Signaling Pathway

The herbicidal action of synthetic auxins like this compound is mediated through the plant's natural auxin signaling pathway. The key steps are as follows:

-

Perception: The synthetic auxin binds to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, which are part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.

-

Derepression of Transcription: This binding event promotes the interaction between the SCF-TIR1/AFB complex and Aux/IAA transcriptional repressor proteins.

-

Proteasomal Degradation: The Aux/IAA proteins are subsequently ubiquitinated and targeted for degradation by the 26S proteasome.

-

Gene Expression: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of a wide range of auxin-responsive genes.

-

Physiological Response: The altered gene expression leads to the physiological and morphological changes characteristic of auxin herbicide phytotoxicity, including uncontrolled growth and eventual plant death.

References

Technical Guide: NMR Spectral Data of 2-(2-Acetamidophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 2-(2-acetamidophenoxy)acetic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a comprehensive analysis based on data from closely related analogs and predictive models. This information is intended to support researchers in the identification, characterization, and quality control of this compound in a drug discovery and development context.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₁₁NO₄ Molecular Weight: 209.19 g/mol CAS Number: 2065-93-2

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of spectral data for structurally similar compounds, including 2-{2-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid, N-(2-hydroxyphenyl)acetamide, and phenoxyacetic acid.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a | ~10.0 - 13.0 | Singlet (broad) | 1H |

| H-b | ~9.30 | Singlet | 1H |

| H-c | ~7.95 | Doublet | 1H |

| H-d, H-e, H-f | ~6.80 - 7.40 | Multiplet | 3H |

| H-g | ~4.75 | Singlet | 2H |

| H-h | ~2.10 | Singlet | 3H |

Prediction based on analysis of a closely related structure reported in the Journal of the Serbian Chemical Society (2004).

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~170.5 |

| C-2 | ~169.0 |

| C-3 | ~147.0 |

| C-4 | ~127.0 |

| C-5 | ~125.0 |

| C-6 | ~122.0 |

| C-7 | ~120.0 |

| C-8 | ~115.0 |

| C-9 | ~65.0 |

| C-10 | ~24.0 |

Prediction based on additive effects from spectral data of N-(2-hydroxyphenyl)acetamide and phenoxyacetic acid.

Experimental Protocols

The following is a generalized experimental protocol for acquiring the NMR spectra of this compound, based on methodologies reported for similar compounds.

Sample Preparation

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and Parameters

-

Instrument: 200 MHz (or higher field) NMR Spectrometer

-

Nuclei: ¹H and ¹³C

-

Solvent: DMSO-d₆

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm

-

Temperature: 298 K (25 °C)

For ¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-32

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 1-2 seconds

For ¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more, depending on sample concentration

-

Spectral Width: ~200-220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent NMR characterization of this compound.

Caption: Workflow for the synthesis and NMR characterization of this compound.

This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation, it is recommended to acquire experimental NMR data on a purified sample and compare it with the predictions provided herein.

2-(2-Acetamidophenoxy)acetic acid InChI key FXAVGVSUKFCXDK-UHFFFAOYSA-N

InChI Key: FXAVGVSUKFCXDK-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of 2-(2-acetamidophenoxy)acetic acid, a molecule of interest in chemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, and potential biological activities based on available data and analysis of structurally related compounds.

Chemical and Physical Properties

This compound is a derivative of phenoxyacetic acid, characterized by an acetamido group at the ortho position of the phenoxy ring. Its chemical structure suggests potential for various intermolecular interactions, influencing its physical and biological properties. While extensive experimental data for this specific molecule is not widely published, its properties can be predicted and are summarized in the tables below.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | - |

| Molecular Weight | 209.2 g/mol | - |

| InChI Key | FXAVGVSUKFCXDK-UHFFFAOYSA-N | - |

| XlogP (predicted) | 0.7 | PubChemLite[1] |

| pKa (predicted) | The carboxylic acid group is expected to have a pKa value similar to other phenoxyacetic acids, typically in the range of 3-4. The amide proton is significantly less acidic.[2][3] | Inferred from related compounds |

| Solubility (predicted) | Expected to have some solubility in water, particularly at neutral to alkaline pH where the carboxylic acid is deprotonated. Solubility is likely higher in polar organic solvents like methanol, ethanol, and DMSO.[4] | Inferred from related compounds |

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 210.07608 |

| [M+Na]⁺ | 232.05802 |

| [M-H]⁻ | 208.06152 |

| [M+NH₄]⁺ | 227.10262 |

| [M+K]⁺ | 248.03196 |

| [M+H-H₂O]⁺ | 192.06606 |

| [M+HCOO]⁻ | 254.06700 |

| [M+CH₃COO]⁻ | 268.08265 |

| Data sourced from PubChemLite.[1] |

Synthesis and Characterization

A plausible and common method for the synthesis of this compound is the Williamson ether synthesis.[5][6] This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide.

Experimental Protocol: Williamson Ether Synthesis (Adapted)

This protocol is adapted from the synthesis of similar phenoxyacetic acid derivatives.[7]

Materials:

-

2-Acetamidophenol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Chloroacetic acid

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Saturated sodium bicarbonate solution

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask, dissolve 2-acetamidophenol in an aqueous solution of sodium hydroxide. Stir the mixture until a homogenous solution is formed. This deprotonates the phenolic hydroxyl group to form the sodium phenoxide.

-

Nucleophilic Substitution: To the phenoxide solution, add an aqueous solution of chloroacetic acid. Heat the reaction mixture to reflux for 1-2 hours to facilitate the Sₙ2 reaction.

-

Work-up and Extraction: After cooling the reaction mixture to room temperature, acidify it with hydrochloric acid to protonate the carboxylic acid and any unreacted phenoxide. The product will likely precipitate. Extract the product into an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer as its sodium salt. The aqueous layer is then re-acidified with HCl to precipitate the purified this compound.

-

Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Caption: General workflow for the synthesis of this compound.

Characterization

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons (multiplet, ~6.8-8.0 ppm), the methylene protons of the acetic acid moiety (singlet, ~4.5-5.0 ppm), the methyl protons of the acetamido group (singlet, ~2.1 ppm), and the amide proton (broad singlet, ~8.0-9.0 ppm). The carboxylic acid proton will be a broad singlet at ~10-12 ppm. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbons of the carboxylic acid and amide groups (~170-175 ppm), the methylene carbon (~65-70 ppm), and the methyl carbon (~24 ppm). |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300), N-H stretch of the amide (~3300), C=O stretches for the carboxylic acid and amide (~1650-1750), C-O ether stretch (~1200-1250), and aromatic C=C stretches (~1450-1600). |

| Mass Spec. | Molecular ion peak and fragmentation patterns consistent with the structure, including loss of the acetic acid moiety and cleavage of the amide bond. |

Potential Biological Activities and Mechanism of Action

Direct biological studies on this compound are limited in the public domain. However, the broader class of phenoxyacetic acid derivatives has been investigated for various pharmacological activities. This suggests potential avenues for research into the biological profile of the title compound.

Postulated Areas of Biological Investigation

-

Anti-inflammatory and Analgesic Activity: Many phenoxyacetic acid derivatives are known to exhibit anti-inflammatory and analgesic properties.[16][17][18][19][20][21][22][23] The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that this compound could potentially inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

-

Antimicrobial Activity: Some phenoxyacetic acid derivatives have shown antibacterial and antifungal properties.[24][25] The acetamido group might modulate this activity.

-

Anticancer Activity: Derivatives of 2-(2-phenoxyacetamido)benzamides have been reported to possess antiproliferative activity against cancer cell lines, inducing cell cycle arrest and apoptosis.[2][26] While this compound is a simpler structure, it could serve as a scaffold or starting material for the synthesis of more complex and potent anticancer agents.

Hypothetical Mechanism of Action (Anti-inflammatory)

Based on related compounds, a potential anti-inflammatory mechanism could involve the inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.

Caption: Hypothesized anti-inflammatory mechanism of action.

Experimental Protocols for Biological Assays

To investigate the potential biological activities of this compound, a series of in vitro and in vivo assays would be necessary.

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

Objective: To determine if this compound can inhibit COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Positive controls (e.g., indomethacin for COX-1/2, celecoxib for COX-2)

-

Assay buffer and co-factors

-

Prostaglandin detection kit (e.g., ELISA-based)

Procedure:

-

Prepare a series of dilutions of the test compound and control drugs.

-

In a multi-well plate, add the assay buffer, co-factors, and either COX-1 or COX-2 enzyme.

-

Add the test compound or control to the respective wells and pre-incubate.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at 37°C.

-

Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Caption: Workflow for an in vitro COX inhibition assay.

Conclusion

This compound is a readily synthesizable molecule with potential for biological activity, particularly in the areas of inflammation and pain. While direct experimental evidence is currently sparse, this technical guide provides a framework for its synthesis, characterization, and biological evaluation based on established chemical principles and data from structurally related compounds. Further research is warranted to fully elucidate the properties and potential applications of this compound in drug discovery and development.

References

- 1. PubChemLite - this compound (C10H11NO4) [pubchemlite.lcsb.uni.lu]

- 2. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Acetic acid [webbook.nist.gov]

- 14. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetic acid(64-19-7) 13C NMR spectrum [chemicalbook.com]

- 16. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of Orally Active Phenylquinoline-Based Soluble Epoxide Hydrolase Inhibitors with Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vivo analgesic activity, toxicity and phytochemical screening of the hydroalcoholic extract from the leaves of Psidium cattleianum Sabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients | PLOS One [journals.plos.org]

- 25. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

Technical Guide: Predicted Collision Cross Section and Biological Context of 2-(2-Acetamidophenoxy)acetic acid

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to determine the collision cross section (CCS) of 2-(2-Acetamidophenoxy)acetic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical and potential biological properties of this molecule. This document outlines predictive methods for CCS, details experimental protocols for its measurement, and explores potential biological pathways based on its structural motifs.

Predicted and Experimental Collision Cross Section (CCS)

The collision cross section is a critical physicochemical parameter that describes the size and shape of an ion in the gas phase. It is increasingly used in analytical chemistry and 'omics' research to enhance the confidence of compound identification.[1]

Predictive Approaches for CCS